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Compound of Interest

Compound Name: 1-Cyclohexyltrimethylamine

Cat. No.: B103509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Cyclohexyltrimethylamine, systematically known as N,N-dimethylcyclohexylmethanamine,

is a tertiary amine with significant applications as a building block in organic synthesis and as a

catalyst. Its structure, comprising a cyclohexane ring and a dimethylaminomethyl substituent,

imparts specific stereochemical and reactive properties that are of interest to researchers in

medicinal chemistry and materials science. This guide provides a comprehensive overview of

the synthesis, structure, and stereochemical considerations of 1-Cyclohexyltrimethylamine,

offering insights into its conformational behavior and spectroscopic characterization.

Molecular Structure and Physicochemical
Properties
1-Cyclohexyltrimethylamine is a saturated heterocyclic compound with the chemical formula

C₉H₁₉N.[1][2][3] The molecule consists of a cyclohexyl group bonded to a methylene bridge,

which in turn is attached to a dimethylamino group. This structural arrangement results in a

molecule with a distinct hydrophobic cyclohexyl moiety and a basic dimethylaminomethyl

functional group.
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Property Value Source

Molecular Formula C₉H₁₉N [1][2][3]

Molecular Weight 141.26 g/mol [1][2][3]

IUPAC Name

N,N-

dimethylcyclohexylmethanamin

e

[4]

Synonyms

1-Cyclohexyltrimethylamine,

Cyclohexyl-N,N-

dimethylmethanamine

[1][2][3]

CAS Number 16607-80-0 [1]

Synthesis of 1-Cyclohexyltrimethylamine
The synthesis of 1-Cyclohexyltrimethylamine can be achieved through several established

synthetic routes. A common and efficient method is the reductive amination of

cyclohexanecarboxaldehyde with dimethylamine.[5] This one-pot reaction is advantageous due

to its operational simplicity and the avoidance of harsh reagents.[3]

An alternative and well-documented procedure involves the reduction of N,N-

dimethylcyclohexanecarboxamide using a powerful reducing agent like lithium aluminum

hydride (LiAlH₄).[4] This method, detailed in Organic Syntheses, provides a reliable pathway to

the target compound.

Experimental Protocol: Synthesis via Reduction of N,N-
Dimethylcyclohexanecarboxamide[4]
Step 1: Preparation of Cyclohexanecarbonyl Chloride

To 128 g (1.0 mole) of cyclohexanecarboxylic acid, add 179 g (1.5 moles) of thionyl chloride.

Heat the mixture at 150°C for 1 hour.

Add 200 ml of anhydrous benzene and distill until the vapor temperature reaches 95°C.
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Cool the mixture, add another 200 ml of anhydrous benzene, and continue distillation until

the vapor temperature again reaches 95°C to yield cyclohexanecarbonyl chloride.

Step 2: Preparation of N,N-Dimethylcyclohexanecarboxamide

In a three-necked flask cooled in an ice bath, place a solution of 135 g (3.0 moles) of

anhydrous dimethylamine in 150 ml of anhydrous benzene.

Slowly add the cyclohexanecarbonyl chloride from Step 1 to the vigorously stirred

dimethylamine solution over approximately 2 hours.

Stir the mixture at room temperature overnight.

Add 200 ml of water, separate the layers, and extract the aqueous phase with two 100-ml

portions of benzene.

Combine the organic layers, wash with saturated sodium bicarbonate solution and water,

then dry over anhydrous sodium sulfate.

Remove the benzene by distillation, and distill the residue under reduced pressure to obtain

N,N-dimethylcyclohexanecarboxamide.

Step 3: Reduction to 1-Cyclohexyltrimethylamine

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place

a solution of 38 g (1.0 mole) of lithium aluminum hydride in 1 l. of anhydrous ether.

Slowly add a solution of 155 g (1.0 mole) of N,N-dimethylcyclohexanecarboxamide in 500 ml

of anhydrous ether to the stirred suspension of LiAlH₄ at a rate that maintains gentle reflux.

After the addition is complete, heat the mixture at reflux for 4 hours.

Cool the flask in an ice bath and slowly add 70 ml of water with vigorous stirring.

Add a cold solution of 200 g of sodium hydroxide in 500 ml of water.

Steam distill the mixture until the distillate is neutral.
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Acidify the distillate with concentrated hydrochloric acid, separate the layers, and wash the

ether layer with 10% hydrochloric acid.

Combine the aqueous layers, make them strongly basic with sodium hydroxide, and extract

with ether.

Dry the ether extract over anhydrous potassium carbonate, remove the ether, and distill the

residue to yield pure 1-Cyclohexyltrimethylamine.

Synthesis of 1-Cyclohexyltrimethylamine

Cyclohexanecarboxylic Acid Cyclohexanecarbonyl Chloride
SOCl₂

N,N-Dimethylcyclohexanecarboxamide
Dimethylamine

1-Cyclohexyltrimethylamine
LiAlH₄

Click to download full resolution via product page

Caption: Synthesis pathway of 1-Cyclohexyltrimethylamine.

Stereochemistry: A Focus on Conformational
Isomerism
As 1-Cyclohexyltrimethylamine does not possess a chiral center, its stereochemistry is

primarily defined by the conformational isomers of the cyclohexane ring. The cyclohexane ring

predominantly exists in a chair conformation to minimize angle and torsional strain.[6] For a

monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial

position. These two chair conformations are in rapid equilibrium at room temperature through a

process known as ring flipping.[7][8]

The energetic preference for the equatorial position is due to the avoidance of steric strain,

specifically 1,3-diaxial interactions.[7] When a substituent is in the axial position, it experiences

steric repulsion from the other two axial hydrogens on the same side of the ring.[8] In the

equatorial position, the substituent is directed away from the bulk of the ring, leading to a more

stable conformation.
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The magnitude of this preference, quantified by the "A-value" (the difference in Gibbs free

energy, ΔG°), depends on the size of the substituent.[6][7] While a specific A-value for the -

CH₂N(CH₃)₂ group is not readily available in the literature, it is expected to be significant

enough to strongly favor the equatorial conformation. The steric demand of the

dimethylaminomethyl group would lead to considerable 1,3-diaxial interactions in the axial

conformer.

Conformational Equilibrium of 1-Cyclohexyltrimethylamine
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Caption: Conformational equilibrium of 1-Cyclohexyltrimethylamine.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of 1-Cyclohexyltrimethylamine. While a publicly available, experimentally verified

spectrum for 1-Cyclohexyltrimethylamine is not readily found, the expected chemical shifts

can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

Cyclohexyl Protons (11H): A series of complex multiplets would be expected in the range of

approximately 0.8-1.8 ppm. The proton attached to the carbon bearing the substituent (C1)

would likely appear as a multiplet at a slightly downfield position.
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Methylene Protons (-CH₂-N, 2H): A doublet would be expected, likely in the range of 2.0-2.5

ppm, due to coupling with the C1 proton of the cyclohexane ring.

Methyl Protons (-N(CH₃)₂, 6H): A sharp singlet would be anticipated in the region of 2.1-2.3

ppm.

¹³C NMR Spectroscopy (Predicted):

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the

aliphatic region, typically between 25 and 45 ppm. The carbon attached to the substituent

(C1) would be expected at the lower field end of this range.

Methylene Carbon (-CH₂-N): This carbon would likely resonate in the range of 60-70 ppm.

Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons would give rise to a single

peak, expected around 45-50 ppm.

For comparison, the ¹H NMR spectrum of the closely related N,N-dimethylcyclohexylamine

shows signals for the cyclohexyl protons as multiplets between 1.12 and 1.85 ppm and a

singlet for the dimethylamino protons at approximately 2.27 ppm.[9] The ¹³C NMR spectrum of

N,N-dimethylcyclohexylamine shows signals for the cyclohexyl carbons at 25.4, 26.4, and 31.9

ppm, the carbon attached to the nitrogen at 67.8 ppm, and the methyl carbons at 41.6 ppm.

Conclusion
1-Cyclohexyltrimethylamine is a valuable tertiary amine with a well-defined structure and

predictable stereochemistry. Its synthesis is accessible through established methods such as

the reduction of the corresponding amide or the reductive amination of the aldehyde. The

stereochemistry of the molecule is dominated by the conformational equilibrium of the

cyclohexane ring, with the bulky dimethylaminomethyl substituent overwhelmingly favoring the

equatorial position to minimize steric strain. While detailed experimental spectroscopic data is

not widely published, the expected NMR signals can be reliably predicted, facilitating its

identification and characterization in research and development settings. This guide provides a

foundational understanding of 1-Cyclohexyltrimethylamine for scientists and professionals

engaged in chemical synthesis and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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